molecular formula C4H2BClF3KN2 B577797 Potassium (2-chloropyrimidin-5-yl)trifluoroborate CAS No. 1245906-70-0

Potassium (2-chloropyrimidin-5-yl)trifluoroborate

Cat. No.: B577797
CAS No.: 1245906-70-0
M. Wt: 220.428
InChI Key: JAUMZIPHWMCSIJ-UHFFFAOYSA-N
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Description

Potassium (2-chloropyrimidin-5-yl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The presence of the trifluoroborate group enhances its utility in various chemical transformations.

Scientific Research Applications

Potassium (2-chloropyrimidin-5-yl)trifluoroborate has numerous applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki–Miyaura cross-coupling reactions.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and nucleotides, to study their functions and interactions.

    Medicine: It serves as a key intermediate in the development of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism of action of Potassium (2-chloropyrimidin-5-yl)trifluoroborate is largely based on its trifluoroborate group. This group is robust and allows for chemoselective reactions at other positions on the pyrimidine while providing a pathway for elaboration at the C−B bond when activated .

Safety and Hazards

The safety and hazards of Potassium (2-chloropyrimidin-5-yl)trifluoroborate are not fully detailed in the search results. For detailed safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Future Directions

Potassium (2-chloropyrimidin-5-yl)trifluoroborate and similar compounds have emerged as exceptional reagents for difficult alkyl transfers . Their robustness and stability, as well as their enhanced reactivity compared to their tricoordinate organoboron analogs, highlight their potential for future applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2-chloropyrimidin-5-yl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with potassium trifluoroborate under suitable conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Potassium (2-chloropyrimidin-5-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

In Suzuki–Miyaura cross-coupling reactions, common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and organic solvents (e.g., THF). The reaction conditions typically involve heating the mixture to temperatures ranging from 50°C to 100°C.

Major Products

The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Comparison with Similar Compounds

Potassium (2-chloropyrimidin-5-yl)trifluoroborate can be compared with other organoboron compounds, such as:

    Potassium phenyltrifluoroborate: Similar in reactivity but with a phenyl group instead of a chloropyrimidine group.

    Potassium methyltrifluoroborate: Contains a methyl group, making it less sterically hindered and more reactive in certain reactions.

    Potassium vinyltrifluoroborate: Features a vinyl group, allowing for different types of coupling reactions.

The uniqueness of this compound lies in its ability to introduce a chloropyrimidine moiety into target molecules, which can significantly alter their chemical and biological properties.

Properties

IUPAC Name

potassium;(2-chloropyrimidin-5-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BClF3N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUMZIPHWMCSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(N=C1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BClF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682507
Record name Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245906-70-0
Record name Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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